N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-[2-(4-chlorophenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O4S2/c1-32-19-12-20(33-2)18(11-16(19)26)27-21(30)13-35-24-28-17-8-10-34-22(17)23(31)29(24)9-7-14-3-5-15(25)6-4-14/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJIYQISVLZCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core and various substituents that may influence its biological activity. The presence of the chloro and methoxy groups is particularly noteworthy as they can enhance the lipophilicity and bioavailability of the compound.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in various biological pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission .
- Antibacterial Activity : Preliminary studies have demonstrated moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Potential : The thieno[3,2-d]pyrimidine moiety is associated with anticancer activity. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Anticancer Screening : A study conducted on a library of compounds identified this compound as a promising candidate against MCF7 and HCT116 cell lines. The results indicated significant cytotoxic effects, suggesting its potential for further development as an anticancer agent .
- Enzyme Binding Studies : Docking studies revealed that the compound binds effectively to AChE, demonstrating a competitive inhibition mechanism that could be beneficial in treating conditions like Alzheimer's disease .
- Pharmacokinetic Analysis : In vitro studies assessing the pharmacokinetics showed favorable absorption characteristics, indicating that the compound could achieve therapeutic concentrations in vivo without significant toxicity .
Q & A
Q. What synthetic routes are recommended for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,2-d]pyrimidinone core followed by sulfanyl-acetamide coupling. Key steps include:
- Thienopyrimidinone formation : Cyclization of substituted thiophene derivatives with urea/thiourea under reflux conditions (e.g., ethanol, 80°C) .
- Sulfanyl-acetamide coupling : Reaction of the thienopyrimidinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution with the appropriate amine (e.g., 5-chloro-2,4-dimethoxyaniline) in the presence of a base like triethylamine .
- Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate) .
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of methods is required:
- NMR : and NMR to verify substituent positions (e.g., chloro, methoxy groups) and sulfanyl-acetamide linkage. Look for characteristic shifts: thienopyrimidinone C=O at ~170 ppm, sulfanyl-S at ~40 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline). For analogous compounds, monoclinic systems (e.g., P21/c) with Z = 8 are common .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thienopyrimidinone core.
- pH stability : Avoid extremes (pH < 3 or > 10) to prevent hydrolysis of the acetamide bond .
- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts < 5%) .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
Optimize via Design of Experiments (DOE) :
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst (e.g., Pd(OAc) for coupling steps).
- Best conditions : For sulfanyl coupling, use DMF at 90°C with 1.5 eq. of KCO, achieving ~85% yield .
- Scale-up : Transition from batch to continuous flow reactors for thienopyrimidinone cyclization, reducing side-product formation by 30% .
Q. What strategies resolve contradictions in reported bioactivity data?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, discrepancies in IC values may arise from variable ATP levels in viability assays .
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that contribute to observed effects .
- Structural analogs : Compare with compounds like N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (IC = 2.1 µM vs. 5.8 µM for the target compound) to isolate substituent effects .
Q. How can computational modeling guide SAR studies?
- Docking simulations : Use AutoDock Vina to predict binding to kinase targets (e.g., EGFR). The 4-chlorophenyl group shows π-π stacking with Phe723 in the ATP-binding pocket .
- ADMET prediction : SwissADME to assess permeability (LogP = 3.2 ± 0.3) and CYP450 inhibition risk (CYP3A4 IC = 8.2 µM) .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. OCH) with antiproliferative activity (R = 0.89) .
Q. What methods validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Confirm binding to putative targets (e.g., PI3K) by measuring protein thermal stability shifts (ΔT > 4°C) .
- Pull-down assays : Biotinylated probes (e.g., NHS-PEG4-biotin conjugate) to isolate bound proteins for MS identification .
- Kinase profiling : Screen against a panel of 100 kinases (DiscoverX) to identify off-target effects (selectivity score < 0.1 at 1 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
